N-Piperacillinyl Ampicillin
Description
Contextualization as a Penicillin Derivative and Related Chemical Entity
N-Piperacillinyl Ampicillin (B1664943) is structurally a dimer, formed through an amide linkage between the piperacillin (B28561) and ampicillin molecules. allmpus.com This covalent bonding results in a larger, more complex molecule that incorporates the structural features of both parent penicillins. allmpus.com Penicillins, as a class, are characterized by a core structure consisting of a thiazolidine (B150603) ring fused to a beta-lactam ring. wikipedia.orgnih.gov The variability in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus dictates the specific properties of each penicillin derivative. wikipedia.org In the case of N-Piperacillinyl Ampicillin, the molecule essentially contains the side chains of both piperacillin and ampicillin, making it a unique hybrid compound.
Historical Trajectories of Beta-Lactam Antibiotic Research Relevant to Hybrid Structures
The history of beta-lactam antibiotic research has been a continuous effort to overcome bacterial resistance and broaden the spectrum of activity. mdpi.com Since the discovery of penicillin, scientists have synthesized numerous derivatives to improve efficacy. wikipedia.org The development of semi-synthetic penicillins like ampicillin in 1961 was a significant step, offering a broader spectrum of activity than penicillin G. wikipedia.org
The concept of hybrid antibiotics, where two different pharmacophores are chemically linked, emerged as a strategy to create molecules with dual modes of action or enhanced properties. nih.gov Research into such hybrids has explored combinations of beta-lactams with other antibiotic classes, such as quinolones, to expand the antibacterial spectrum. nih.gov The formation of this compound, although often unintentional as an impurity during the synthesis of piperacillin, represents a real-world example of a beta-lactam-beta-lactam hybrid structure. researchgate.netchemicalbook.com
Positioning of this compound in Academic Investigations of Complex Beta-Lactam Compounds
In academic and industrial research, this compound is primarily studied as "Piperacillin EP Impurity D". allmpus.compharmaffiliates.com Its investigation is crucial for ensuring the purity and quality of piperacillin active pharmaceutical ingredients (APIs). The presence of impurities can impact the safety and efficacy of the final drug product. Therefore, significant research is dedicated to the identification, characterization, and control of such related substances. researchgate.net The study of complex beta-lactam compounds like this compound contributes to a deeper understanding of the degradation pathways and potential side reactions that can occur during the synthesis and storage of beta-lactam antibiotics. researchgate.net
Properties
CAS No. |
65772-67-0 |
|---|---|
Molecular Formula |
C39H44N8O10S2 |
Molecular Weight |
848.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1 |
InChI Key |
DPEZDVKIJPAEMF-SAJYMXHHSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |
Synonyms |
[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2 |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Analysis of N Piperacillinyl Ampicillin
Elucidation of Core Structural Moieties: Beta-Lactam and Thiazolidine (B150603) Ring Systems
The fundamental scaffold of N-Piperacillinyl Ampicillin (B1664943), inherited from both its parent molecules, is the 6-aminopenicillanic acid (6-APA) nucleus. news-medical.netnih.gov This core is characterized by two fused ring systems:
The β-Lactam Ring: This is a highly reactive four-membered cyclic amide. wikipedia.orgmhmedical.com Its inherent ring strain is crucial for the biological activity of penicillin-class antibiotics. The fusion to the thiazolidine ring further distorts the amide bond, increasing its chemical reactivity. wikipedia.org
The Thiazolidine Ring: This is a five-membered sulfur-containing ring attached to the β-lactam ring. wikipedia.orgmhmedical.com It features two methyl groups at the C2 position and a carboxyl group at the C3 position. nih.gov
The structural integrity of this fused bicyclic system, often referred to as the "penam" core, is essential for the characteristic properties of penicillins. wikipedia.orgmhmedical.com
Stereochemical Assignment and Absolute Configuration
The stereochemistry of N-Piperacillinyl Ampicillin is dictated by the intrinsic chirality of its constituent parts, ampicillin and piperacillin (B28561), which are themselves derivatives of the naturally occurring 6-APA.
Chiral Centers: Penicillins have three chiral carbon atoms: C3, C5, and C6. longdom.org
Absolute Configuration: In naturally derived and semi-synthetic penicillins, these chiral centers share a specific absolute configuration, designated as (2S, 5R, 6R). longdom.orgnih.gov The carbon atom with the acylamino group (C6) has an L-configuration, while the carbon with the carboxyl group (C3) has a D-configuration. longdom.org
The IUPAC name for ampicillin, reflecting its stereochemistry, is (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.gov Piperacillin shares the same (2S, 5R, 6R) core configuration. Therefore, this compound would retain this fundamental stereochemical arrangement within its penam (B1241934) nucleus.
| Chiral Center | Absolute Configuration |
| C2 | S |
| C5 | R |
| C6 | R |
| This table outlines the absolute stereochemistry of the core penam structure in this compound. |
Conformational Analysis through Spectroscopic and Computational Techniques
The three-dimensional conformation of complex molecules like this compound is studied using a combination of experimental and theoretical methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 13C-{1H} selective Nuclear Overhauser Effects (n.O.e.) are used to determine the conformation of penicillins in solution. tandfonline.com Studies on penicillin G have revealed a compact, puckered conformation of the thiazolidine ring. tandfonline.com
Electron Nuclear Double Resonance (ENDOR) Spectroscopy: ENDOR has been employed to compare the conformations of penicillins and their hydrolyzed products, revealing changes in geometric strain upon the opening of the β-lactam ring. acs.org
Raman Spectroscopy: This technique provides information on the vibrational modes of the molecule, with specific bands corresponding to the β-lactam, thiazolidine, and benzene (B151609) rings present in the structure. nih.gov
Computational Techniques:
Molecular Modeling: Computational methods, including quantum chemical calculations and molecular dynamics simulations, are used to predict the most stable conformers. researchgate.netresearchgate.net For benzylpenicillin, calculations have shown that the conformer with an axially oriented carboxylate group on the thiazolidine ring is the most energetically favorable in the gas phase. researchgate.net
Ab Initio and Semi-empirical MO Methods: These calculations help in understanding the geometric properties, such as the puckering of the thiazolidine ring and the pyramidalization of nitrogen atoms in the side chain. arcjournals.org
These analytical approaches indicate that the thiazolidine ring in penicillins is not planar and can exist in different puckered conformations, often in equilibrium. researchgate.netnih.gov
Isomeric Forms and Related Structural Variants for Research Purposes
The complex structure of this compound allows for the existence of several isomeric forms and related variants, which are primarily of interest for analytical and research purposes.
Dimers and Polymers: Penicillins, particularly those with free amino groups like ampicillin, can form dimers and other polymers. researchgate.netnih.gov The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mention heterodimers, such as the one formed between the amino group of ampicillin and the carboxyl group of piperacillin. nih.gov
Epimers: Hydrolysis of the β-lactam ring can lead to the formation of penicilloic acids. The resulting open-chain structure can have different stereochemical configurations (epimers) at the carbon atom adjacent to the newly formed carboxylic acid. For instance, ampicillin is known to form metabolites like (5R,6R)-ampicilloic acid and its (5S,6R) epimer. fao.org
Synthetic Methodologies and Chemical Derivatization for Research Applications
Chemical Synthesis Routes for N-Piperacillinyl Ampicillin (B1664943)
The primary route to N-Piperacillinyl Ampicillin is as a byproduct during the synthesis of piperacillin (B28561) itself. The industrial production of piperacillin typically involves the N-acylation of ampicillin with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC). researchgate.netsci-hub.se
Reaction Mechanisms and Kinetic Profiles of Formation
While detailed kinetic studies specifically for the formation of this compound are not extensively published, the proposed reaction mechanism involves the nucleophilic attack of the primary amino group of an ampicillin molecule on the activated carbonyl group of the piperacillin side chain of another molecule. This reaction is a side reaction that occurs concurrently with the main synthesis of piperacillin. The formation of this impurity is generally considered undesirable in the large-scale production of piperacillin, and efforts are typically made to minimize its presence. sci-hub.sedntb.gov.ua
Optimization of Reaction Conditions for Research Scale Synthesis
The intentional synthesis of this compound for research and as an analytical standard is crucial for the accurate quantification of impurities in piperacillin drug products. While the literature predominantly focuses on minimizing its formation, the controlled synthesis for research purposes would involve adjusting the stoichiometry of the reactants, specifically increasing the concentration of ampicillin relative to the acylating agent, and potentially modifying the reaction conditions such as pH and temperature to favor the formation of this dimer. Several chemical suppliers offer custom synthesis of Piperacillin EP Impurity D, indicating that controlled synthetic routes have been developed, though the specifics are often proprietary.
The following table outlines the key reactants in the synthesis of piperacillin and the formation of this compound:
| Reactant/Product | Chemical Name | Role in Synthesis |
| Ampicillin (AMP) | (2S,5R,6R)-6-((R)-2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Starting material |
| 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) | 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride | Acylating agent |
| Piperacillin (PRL) | (2S,5R,6R)-6-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Main product |
| This compound | Piperacillin Impurity D | Byproduct/Impurity |
This compound as a By-product or Impurity in Piperacillin Synthesis
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored and controlled. This compound is a known impurity in the production of piperacillin and is designated as Impurity D in the European Pharmacopoeia (EP). allmpus.compharmaffiliates.com
Elucidation of Impurity Formation Pathways
The formation pathway of this compound is understood to be a side reaction where the desired product, piperacillin, reacts with the starting material, ampicillin. researchgate.netsci-hub.se This reaction is more likely to occur under conditions where there is a localized excess of ampicillin or when the reaction is not driven to completion efficiently. The use of microreactors in piperacillin synthesis has been shown to reduce the levels of Impurity D by providing better control over mixing and reaction conditions. sci-hub.se
A simplified reaction scheme is as follows:
Ampicillin + EDPC → Piperacillin Piperacillin + Ampicillin → This compound
Strategies for Controlled Synthesis of Impurity for Research
For the purpose of developing analytical methods and for quality control, a pure standard of this compound is necessary. The controlled synthesis for research would likely involve reacting piperacillin with an excess of ampicillin under optimized conditions to drive the formation of the dimer. The purification of the resulting mixture would then be carried out using chromatographic techniques to isolate the desired impurity. The availability of this compound as a reference standard from various suppliers suggests that such controlled synthetic strategies are in practice. allmpus.compharmaffiliates.comaxios-research.com
The following table provides a hypothetical comparison of reaction conditions for piperacillin synthesis versus the intentional synthesis of this compound for research:
| Parameter | Piperacillin Synthesis (Minimized Impurity) | This compound Synthesis (Research) |
| Reactant Ratio (AMP:EDPC) | Near Equimolar | Excess Ampicillin to Piperacillin |
| Reaction Time | Optimized for high yield of Piperacillin | Potentially longer to allow for dimer formation |
| pH Control | Tightly controlled to favor main reaction | May be varied to promote side reaction |
| Purification | Crystallization to isolate pure Piperacillin | Chromatographic separation of the dimer |
Bio-Inspired Synthetic Approaches and Enzymatic Transformations
Currently, there is a lack of specific information in the scientific literature regarding bio-inspired synthetic approaches or enzymatic transformations for the direct synthesis of this compound. Research in the area of enzymatic synthesis of beta-lactam antibiotics has primarily focused on the use of enzymes like penicillin G acylase for the synthesis of ampicillin and other penicillins from their respective precursors. While enzymatic methods are explored for their potential to offer greener and more selective synthetic routes, their application to the specific formation of a dimeric impurity like this compound has not been reported.
Derivatization Strategies for the Creation of Research Probes and Analogues
The chemical modification of established antibiotics like ampicillin and piperacillin is a fundamental strategy in medicinal chemistry. Derivatization serves two primary research purposes: the creation of molecular probes to study biological processes and the development of new analogues with enhanced properties.
Derivatization for Research Probes
Research probes are essential tools for visualizing, tracking, and understanding the mechanisms of action, pathways of cellular entry, and resistance mechanisms associated with antibiotics. The most common derivatization strategy involves attaching a reporter molecule, such as a fluorophore or a tag like biotin, to the antibiotic scaffold.
Fluorescent Probes: Attaching a fluorescent molecule to an antibiotic allows for direct visualization in biological systems using techniques like fluorescence microscopy.
Ampicillin-Based Probes: Ampicillin has been successfully derivatized to create fluorescent probes. In one study, a fluorescent derivative of ampicillin, termed iAmp, was synthesized through a one-step oxidative deamination process. nih.gov This modification created an extended conjugate system within the molecule, imparting intrinsic blue fluorescence. nih.gov Such probes are invaluable for studying the interaction of the antibiotic with nanomaterials and its behavior in biological environments. nih.gov Other methods for creating fluorescent ampicillin derivatives involve pre-column derivatization with reagents like formaldehyde (B43269) in an acidic medium, which creates highly fluorescent products detectable by HPLC with fluorescence detection. researchgate.netfao.org
Carbapenem-Based Probes: While not piperacillin, research into other β-lactams provides a template for probe design. For instance, a dual fluorogenic-colorimetric probe named CARBA-H was developed to detect carbapenemase activity, a key bacterial resistance mechanism. acs.org This complex probe was synthesized via a multi-step process involving a rhodium-catalyzed ring closure and a late-stage Suzuki coupling to unite the core structure with the reporter fragment. acs.org This strategy highlights the sophisticated synthetic chemistry employed to create advanced research tools.
Table 1: Examples of Derivatization for Antibiotic Research Probes
| Parent Antibiotic | Derivatization Strategy | Reporter Type | Research Application | Citation(s) |
|---|---|---|---|---|
| Ampicillin | Oxidative Deamination | Intrinsic Fluorophore | Studying interaction with nanomaterials, bio-stability, and cellular uptake. | nih.gov |
| Ampicillin | Reaction with Formaldehyde | Fluorescent Derivative | Quantification in complex matrices like animal feeds. | researchgate.netfao.org |
Derivatization for Novel Analogues
The synthesis of antibiotic analogues aims to create new molecules with improved characteristics, such as a broader spectrum of activity, enhanced stability, or the ability to overcome bacterial resistance. This often involves modifying the side chains of the parent antibiotic.
Piperacillin Analogues: Piperacillin's structure, particularly its polar side chain, enhances its penetration into Gram-negative bacteria. wikipedia.orgebi.ac.uk Research into new analogues often focuses on modifying this part of the molecule. For example, a modified nuclear analogue of piperacillin, 3,3-didemethylpiperacillin, was synthesized to explore the structure-activity relationship. nih.gov The development of pyrimidinylureidopenicillins is another example where the side chain is significantly altered to investigate effects on antibacterial activity. jst.go.jp
Ampicillin-Tetramic Acid Hybrids: A notable strategy involves creating hybrid molecules that combine the antibiotic with another functional motif. Researchers have designed and synthesized ampicillin-tetramic acid hybrids, inspired by the structure of piperacillin. nih.gov In this work, the amine terminal of ampicillin was acylated with various tetramic acid derivatives. nih.gov This approach aimed to combine the β-lactam core of ampicillin with the iron-chelating properties of tetramic acids, potentially creating a "Trojan horse" strategy to enhance bacterial uptake. nih.gov The synthesis was achieved via microwave-assisted reaction of ampicillin with 3-methoxycarbonyl tetramic acids. nih.gov
Protein Conjugates: To study and generate immune responses, ampicillin and amoxicillin (B794) have been conjugated to proteins like thyroglobulin and horseradish peroxidase (HRP). researchgate.net This was achieved by first acylating the antibiotic with a crosslinker, such as a di-N-hydroxysuccinimide ester of a dicarboxylic acid, in an organic solvent. The resulting derivative was then conjugated to the protein in an aqueous medium. researchgate.net This method preserves the integrity of the crucial β-lactam ring while enabling the creation of immunogenic conjugates for antibody production and enzyme-linked immunosorbent assays (ELISA). researchgate.net
Table 2: Examples of Derivatization for Novel Analogue Synthesis
| Parent Antibiotic | Derivatization Strategy | Resulting Analogue/Hybrid | Research Goal | Citation(s) |
|---|---|---|---|---|
| Piperacillin | Nuclear Modification | 3,3-didemethylpiperacillin | Study structure-activity relationships. | nih.gov |
| Ampicillin | Acylation with Tetramic Acids | Ampicillin-Tetramic Acid Hybrids | Overcome resistance by enhancing bacterial uptake. | nih.gov |
These derivatization strategies underscore the versatility of the penicillin scaffold. By applying targeted synthetic modifications, researchers can develop sophisticated probes to investigate biological functions and design novel analogues in the ongoing effort to combat bacterial infections.
Degradation Pathways and Stability Research of N Piperacillinyl Ampicillin
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis, the cleavage of chemical bonds by the addition of water, is the most common degradation pathway for β-lactam antibiotics. The central feature of these molecules is the highly strained four-membered β-lactam ring, which is susceptible to nucleophilic attack.
The rate of hydrolysis for β-lactam antibiotics is profoundly influenced by pH. nih.gov For parent compounds like ampicillin (B1664943), hydrolysis is subject to both acid- and base-catalyzed reactions, with base-catalyzed hydrolysis rates being significantly greater. nih.gov Studies on ampicillin show that under ambient conditions (pH 7 and 25 °C), its half-life can range from 5.3 to 27 days. nih.gov In more alkaline systems, this degradation occurs over several days. nih.gov For piperacillin (B28561), degradation is also noted in alkaline environments. frontiersin.org
For N-Piperacillinyl Ampicillin, both of its constituent β-lactam rings are expected to be primary sites for hydrolysis. The initial and principal reaction intermediate formed upon the hydrolytic opening of a β-lactam ring is the corresponding penicilloic acid. nih.gov In the case of this compound, this would result in a dimeric penicilloic acid structure. This initial product is often unstable. For ampicillin, the initially formed 5R-penicilloic acid can subsequently epimerize to the 5S isomer. nih.govresearchgate.net It is plausible that the this compound derivative follows a similar path.
Table 1: pH and Temperature Effects on Hydrolysis Half-Life of Ampicillin This table, based on data for ampicillin, illustrates the expected sensitivity of β-lactam compounds like this compound to pH and temperature.
| pH | Temperature (°C) | Half-Life (days) |
|---|---|---|
| 9 | 25 | 6.7 |
| 7 | 25 | 27 |
Data extrapolated from studies on ampicillin. researchgate.net
Following the formation of penicilloic acid derivatives, further degradation can occur. In alkaline solutions, ampicillin has been shown to degrade into several products, including ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine. nih.govresearchgate.net The formation of polymers has also been detected in dilute solutions of ampicillin. nih.govresearchgate.net Given its structure, this compound could potentially undergo intramolecular reactions or polymerization.
The primary degradation products resulting from the hydrolysis of the parent compounds are well-documented. The cleavage of the β-lactam ring is the key step, leading to a loss of antibacterial activity.
Table 2: Major Hydrolytic Degradation Products of Parent Compounds
| Parent Compound | Primary Degradation Product | Key Reaction |
|---|---|---|
| Ampicillin | Ampicillin Penicilloic Acid | Opening of the β-lactam ring. nih.gov |
| Piperacillin | Piperacilloic Acid | Opening of the β-lactam ring. |
pH-Dependent Hydrolysis and Reaction Intermediates
Photolytic and Other Environmental Degradation Research
Exposure to light, particularly UV radiation, can induce degradation of β-lactam antibiotics. Studies on ampicillin and piperacillin under simulated sunlight showed that both are susceptible to photolytic degradation, with half-lives ranging from 3.2 to 7.0 hours. nih.govresearchgate.net The primary transformation reaction during photolysis is the hydrolysis of the β-lactam ring, followed by other reactions such as the elimination of carboxylic acid groups. nih.govresearchgate.net For this compound, this suggests that environmental exposure to sunlight would be a significant degradation pathway. The degradation process results in the loss of bactericidal activity for both ampicillin and piperacillin. nih.gov
Oxidative Degradation Processes and Radical Involvement
Oxidative processes, particularly those involving radicals, contribute to the degradation of β-lactam antibiotics. The thioether sulfur atom in the thiazolidine (B150603) ring is a common site for oxidation, leading to the formation of sulfoxides. acs.org Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading these compounds. acs.org
Kinetic studies have measured the absolute rate constants for the reaction of hydroxyl radicals with various penicillins, which are in the range of (7.9 ± 0.8) × 10⁹ M⁻¹ s⁻¹, indicating a very rapid reaction. acs.org Research on the degradation of ampicillin and piperacillin by UV-activated processes (UV/H₂O₂ and UV/S₂O₈²⁻) shows that the addition of oxidants significantly enhances removal efficiency compared to UV photolysis alone. nih.gov The identified transformation pathways include hydroxylation of the aromatic ring, hydrolysis of the β-lactam ring, and decarboxylation. nih.gov For ampicillin, oxidation of its amine group was also observed. nih.gov Given that this compound contains both the ampicillin and piperacillin structures, it would be susceptible to these same oxidative attacks.
Theoretical Modeling of Degradation Pathways
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the mechanisms of degradation. researchgate.net Theoretical studies on β-lactams can characterize the reactive binding modes and rationalize kinetic trends observed experimentally. rsc.orgresearchgate.net For instance, modeling has been used to investigate the hydrolysis of β-lactams catalyzed by metal ions like Zn²⁺, simulating the action of β-lactamase enzymes. researchgate.netnih.gov
Theoretical models can also elucidate the reaction mechanisms with radicals. A combined experimental and theoretical study on ampicillin degradation by hydroxyl radicals determined that the suggested pathway from DFT modeling was in very good agreement with experimentally detected reaction products. researchgate.net Such models could be applied to this compound to predict the most energetically favorable degradation routes, identify transition states, and understand the electronic factors that govern its stability and reactivity towards hydrolytic, photolytic, and oxidative stresses.
Theoretical and Biochemical Mechanistic Interrogations of N Piperacillinyl Ampicillin
In Silico Modeling of Molecular Interactions with Penicillin-Binding Proteins (PBPs)
Penicillin-Binding Proteins (PBPs) are the primary targets of beta-lactam antibiotics, including ampicillin (B1664943) and piperacillin (B28561). wikipedia.orgwikipedia.org These enzymes are crucial for the synthesis of the bacterial cell wall. wikipedia.orgwikipedia.org The bactericidal effect of beta-lactams is achieved by acylating a serine residue in the active site of PBPs, thereby inhibiting their function. wikipedia.org
Docking Studies and Predicted Binding Affinities to Bacterial PBPs
Direct in silico docking studies specifically for N-Piperacillinyl Ampicillin are not publicly available in the current body of scientific literature. However, based on the known interactions of its parent compounds, a hypothetical binding model can be proposed. Both ampicillin and piperacillin bind to various PBPs with different affinities. nih.govnih.gov Piperacillin, for instance, exhibits a high affinity for PBP-3 in Gram-negative bacteria. wikipedia.org
A docking simulation of this compound would likely reveal a complex binding orientation within the PBP active site. The molecule possesses two beta-lactam rings, both of which are potential sites for acylation. It is conceivable that one of the beta-lactam moieties would bind covalently to the active site serine, while the remainder of the large molecule interacts with surrounding amino acid residues. The predicted binding affinity would be influenced by the combined interactions of both the ampicillin and piperacillin components. The bulky nature of the this compound molecule might present steric hindrance, potentially affecting its ability to efficiently fit into the active site of some PBPs compared to its smaller parent molecules.
Table 1: Theoretical Docking Parameters of this compound with a Representative PBP
| Parameter | Predicted Value/Interaction | Basis of Prediction |
| Binding Affinity (kcal/mol) | Data not available | Hypothetical; would depend on the specific PBP and the binding conformation. |
| Key Interacting Residues | Serine (covalent bond), Lysine, Threonine, Arginine | Based on known interactions of ampicillin and piperacillin with PBP active sites. nih.govnih.gov |
| Potential Binding Mode | Covalent acylation via one of the two beta-lactam rings | Standard mechanism for beta-lactam antibiotics. wikipedia.org |
This table is a theoretical representation and is not based on published experimental data for this compound.
Comparative Analysis of Theoretical PBP Acylation Rates with Parent Compounds
The rate of PBP acylation is a critical determinant of the antibacterial efficacy of beta-lactams. nih.gov No experimental or theoretical data on the PBP acylation rate of this compound currently exists. A comparative analysis would require computational modeling to simulate the acylation process.
Biochemical Analysis of Potential Beta-Lactamase Interactions
Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. wikipedia.org The interaction of this compound with these enzymes is a crucial aspect of its potential (or lack of) antibacterial activity.
Mechanistic Studies of Hydrolytic Activity by Known Beta-Lactamase Classes
There are no published mechanistic studies on the hydrolysis of this compound by different classes of beta-lactamases (A, B, C, and D). Both ampicillin and piperacillin are susceptible to hydrolysis by various beta-lactamases. wikipedia.orgmdpi.com For example, TEM-1 beta-lactamase, a class A enzyme, is a major cause of ampicillin resistance. wikipedia.org Class C beta-lactamases (AmpC) can hydrolyze piperacillin. mdpi.com
Given that this compound contains both ampicillin and piperacillin structures, it is highly probable that it would be susceptible to hydrolysis by a broad range of beta-lactamases. The presence of two beta-lactam rings might even make it a more attractive substrate for some of these enzymes. A detailed kinetic study would be necessary to determine the rate of hydrolysis by specific beta-lactamase classes.
Evaluation of Inhibitory Potential against Specific Beta-Lactamase Enzymes (In Vitro/Theoretical)
While some beta-lactams can also act as inhibitors of beta-lactamases, there is no evidence to suggest that this compound possesses this property. Piperacillin itself is often combined with a beta-lactamase inhibitor, tazobactam (B1681243), to protect it from degradation. wikipedia.orgnih.gov This suggests that the piperacillin moiety of the dimer is unlikely to have significant inhibitory activity.
Theoretical evaluation of its inhibitory potential would require docking studies with the active sites of various beta-lactamases. It is plausible that the large size of this compound could lead to non-productive binding in some cases, where it might transiently block the active site without being efficiently hydrolyzed, thus exhibiting weak inhibitory characteristics. However, this remains a speculative hypothesis without supporting data.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies for this compound have not been reported. Such studies would involve synthesizing and testing various analogs of the molecule to understand how different structural modifications affect its interaction with PBPs and beta-lactamases.
Correlation of Structural Elements with Theoretical Binding Modes and Biochemical Outcomes
The unique structure of this compound, which covalently links two distinct β-lactam antibiotics, suggests a complex interaction with bacterial targets, primarily Penicillin-Binding Proteins (PBPs). proteopedia.org The bactericidal activity of β-lactams like ampicillin and piperacillin stems from their ability to inhibit the final stages of bacterial cell wall synthesis by binding to and inactivating these essential enzymes. drugbank.comdrugbank.com
The ampicillin moiety contributes an α-aminobenzyl side chain, which is known to expand activity against many gram-negative bacteria. la.gov This structural feature allows it to bind to various PBPs. drugbank.com The piperacillin moiety introduces a more complex ureidopenicillin side chain, specifically a 4-ethyl-2,3-dioxopiperazine group. wikipedia.orgnih.gov This polar side chain enhances penetration into Gram-negative bacteria and increases affinity for specific PBPs, such as PBP-3, which is crucial for bacterial cell division. wikipedia.orgnih.govhres.ca
The theoretical binding mode of the conjugate molecule would involve the presentation of two pharmacophores to the bacterial enzymes. This could lead to several biochemical outcomes:
Synergistic PBP Inhibition: The molecule could theoretically engage multiple PBP types simultaneously or exhibit a higher affinity for a single PBP than either parent drug alone. For instance, the ampicillin portion might bind to PBP-2 while the piperacillin portion interacts with PBP-3, leading to a more comprehensive disruption of cell wall synthesis.
Enhanced β-Lactamase Resistance: The sheer steric bulk of the conjugate molecule could hinder the approach and binding of β-lactamase enzymes, which are a primary mechanism of resistance. wikipedia.org The complex side chain of piperacillin already confers some stability against certain β-lactamases; this effect could be amplified in the dimer. ebi.ac.uk
Altered Target Affinity: The linkage of the two molecules creates a new, larger chemical entity. This change in size and shape could alter its affinity for the active site of PBPs. Studies on similar bifunctional antibiotics suggest that the linker length and composition are critical for optimizing target interactions. mdpi.com For example, ureidopenicillins like piperacillin have demonstrated high affinity for the active site of PBP5 in Enterococcus faecium. nih.gov
| Structural Element | Known Individual Contribution | Hypothesized Role in this compound | Potential Biochemical Outcome |
|---|---|---|---|
| Ampicillin Moiety (α-aminobenzyl side chain) | Broad-spectrum activity, binds multiple PBPs. drugbank.comla.gov | Acts as one of two PBP-binding pharmacophores. | Inhibition of essential PBPs (e.g., PBP-2). drugbank.com |
| Piperacillin Moiety (Ureidopenicillin side chain) | Enhanced Gram-negative penetration, high affinity for PBP-3. wikipedia.orghres.ca | Provides a second, high-affinity PBP binding site and potential steric shielding. | Potent inhibition of cell division (PBP-3), increased β-lactamase stability. nih.gov |
| Dual β-Lactam Rings | Core pharmacophore responsible for acylating PBP active site serine. scienceinfo.comnih.gov | Presents two opportunities for covalent inhibition of PBPs. | Increased probability of target inactivation; potential for sequential or dual binding. |
Impact of Moiety Linkage on Molecular Recognition and Stability
Molecular Recognition: The covalent linkage fundamentally alters the molecule's three-dimensional shape compared to its parent compounds. This has significant implications for molecular recognition by bacterial enzymes. nih.gov The distance and relative orientation between the two β-lactam cores could either facilitate a "chelate" effect, where the molecule binds to two sites on a single PBP or bridges two separate PBP molecules, or cause steric clashes that reduce binding affinity. Research on dual-pharmacophore antibiotics indicates that the linker can be manipulated to improve conformational flexibility and enhance interactions with targets. mdpi.com The increased size and complexity might also hinder transport across the bacterial outer membrane, a factor that governs antibacterial activity. nih.gov
Stability: The stability of this compound can be considered from two perspectives: chemical stability and enzymatic stability.
Chemical Stability: The β-lactam ring is inherently strained and susceptible to hydrolysis. researchgate.netresearchgate.net The stability of each of the two β-lactam rings in the conjugate could be altered. The bulky substituent now attached to the ampicillin moiety might electronically or sterically influence the reactivity of its adjacent β-lactam ring. Alkaline conditions are known to cause β-lactam ring opening, leading to inactive degradation products. researchgate.net
Enzymatic Stability: A primary mechanism of bacterial resistance is the enzymatic hydrolysis of the β-lactam ring by β-lactamases. ebi.ac.uk The linkage of the two moieties could provide significant steric hindrance, protecting one or both β-lactam rings from the enzyme's active site. The piperacillin component already provides some resistance to hydrolysis by certain β-lactamases. wikipedia.org This protective effect could be enhanced in the conjugate, potentially restoring activity against some resistant strains. However, this large molecule could also be a substrate for different classes of β-lactamases, and the hydrolysis of one ring might trigger the degradation of the second.
| Compound | Known Stability Characteristics | Theoretical Stability of this compound |
|---|---|---|
| Ampicillin | Susceptible to hydrolysis by many β-lactamases. la.gov Half-life is short. nih.gov | The conjugate's stability is predicted to be greater than ampicillin alone due to steric shielding from the piperacillin moiety. However, the overall structure is complex, and susceptibility to specific, broad-spectrum β-lactamases remains a possibility. The chemical stability in solution may be altered due to intramolecular interactions. |
| Piperacillin | More stable against hydrolysis by certain β-lactamases than ampicillin. drugbank.comwikipedia.org Elimination half-life is approximately 54-63 minutes. hres.ca |
Advanced Analytical and Spectroscopic Methodologies for Research Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in separating N-Piperacillinyl Ampicillin (B1664943) from the active pharmaceutical ingredient (API), piperacillin (B28561), and other related impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of piperacillin and the quantification of its impurities, including N-Piperacillinyl Ampicillin. Method development focuses on achieving optimal separation of all relevant compounds. A typical HPLC method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.
A study detailing the synthesis of piperacillin utilized HPLC for the analysis of the final product and the preceding condensation solution. sci-hub.se For the final product analysis, a diluent was prepared with a specific buffer-to-organic solvent ratio to dissolve the sample for injection. sci-hub.se While the specific column and mobile phase composition for this compound were not detailed, such methods are generally developed to provide clear resolution from piperacillin and other impurities like piperacillin amide (Impurity E). sci-hub.se
Table 1: Illustrative HPLC Parameters for Impurity Profiling
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate or Acetate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
This table represents a typical starting point for method development and may be adjusted based on specific analytical needs.
Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers faster analysis times and improved resolution. A validated UHPLC-MS/MS method has been developed for the simultaneous quantification of several antibiotics, including piperacillin and ampicillin, in dried blood spots. mdpi.com This method utilizes an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) with a gradient elution, demonstrating the capability of UPLC to rapidly separate these compounds. mdpi.com Such a system would be highly applicable for the analysis of this compound, providing enhanced sensitivity and speed.
Gas Chromatography (GC) is generally less suitable for the analysis of thermally labile and non-volatile compounds like penicillins and their derivatives without prior derivatization. Therefore, its application in the direct analysis of this compound is limited.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural characterization of pharmaceutical impurities. It provides crucial information on molecular weight and fragmentation patterns. The molecular weight of this compound is reported as 848.96 g/mol . sigmaaldrich.comsigmaaldrich.comchemscene.com
In mass spectrometric analysis, piperacillin has a tendency to form sodium adducts. nih.gov The hydrolyzed form of piperacillin is detected at m/z 535.9 [Mhydr. + H]+ and 557.9 [Mhydr. + Na]+. nih.gov While these ions correspond to piperacilloic acid, the analysis of the dimeric impurity this compound would yield a distinct molecular ion peak corresponding to its higher molecular weight.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the structure of impurities by analyzing their fragmentation patterns. shimadzu.com For this compound, MS/MS would involve selecting the parent ion (m/z ~849) and subjecting it to collision-induced dissociation to generate characteristic product ions. The fragmentation would likely involve cleavage of the amide bonds linking the ampicillin and piperacillin moieties, as well as opening of the β-lactam rings. Analyzing these fragments allows for the unambiguous confirmation of the impurity's structure. UHPLC-MS/MS methods have been successfully used to quantify piperacillin and ampicillin, demonstrating the technique's applicability to these classes of compounds. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including complex pharmaceutical impurities. veeprho.comsemanticscholar.orgnih.gov It provides detailed information about the chemical environment of individual atoms within a molecule.
A full suite of NMR experiments is typically required for the unambiguous structural assignment of a molecule like this compound.
¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring environments. Key signals would include those from the aromatic rings of the phenylglycyl and piperacillin side chains, the protons of the β-lactam and thiazolidine (B150603) rings, and the ethyl group of the dioxopiperazine moiety.
2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure. semanticscholar.orghyphadiscovery.com
COSY establishes proton-proton coupling networks, identifying adjacent protons.
HSQC correlates proton signals with their directly attached carbon atoms.
HMBC shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different structural fragments of this compound.
The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. veeprho.comhyphadiscovery.com
Computational Chemistry and in Silico Research for N Piperacillinyl Ampicillin
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. These calculations can predict a variety of properties that are crucial for understanding the reactivity and stability of N-Piperacillinyl Ampicillin (B1664943).
DFT studies on related molecules, such as ampicillin, have been performed to calculate molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. rsc.orgresearchgate.net For N-Piperacillinyl Ampicillin, a similar approach would involve optimizing its 3D structure to find the most stable geometric arrangement. From this optimized structure, a wealth of electronic data can be derived.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of HOMO and LUMO densities across the molecule can pinpoint the regions most susceptible to nucleophilic and electrophilic attack, respectively. For this compound, it would be anticipated that the β-lactam ring, a common feature in penicillins, would be a primary site of reactivity, a hypothesis that DFT calculations could quantitatively support.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict how the molecule interacts with other charged species. rsc.org In this compound, regions of negative potential would likely be concentrated around oxygen and nitrogen atoms, indicating sites prone to interaction with positive ions or electrophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 4.8 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical ranges for similar β-lactam antibiotics. Specific DFT calculations for this compound would be required for precise values.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. For this compound, MD simulations would be crucial for understanding how its three-dimensional shape changes in an aqueous environment and how it might interact with biological macromolecules.
MD simulations have been extensively used to study β-lactam antibiotics and their interactions with bacterial proteins like penicillin-binding proteins (PBPs). acs.orgnih.gov A simulation of this compound would typically involve placing the molecule in a box of water molecules and simulating its movement over nanoseconds. The trajectory of the simulation would reveal the range of conformations the molecule can adopt.
Analysis of these simulations could include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. It would be expected that the side chains of this compound would exhibit more flexibility than the core β-lactam and thiazolidine (B150603) rings.
Solvation effects, such as the formation of hydrogen bonds with water molecules, can also be quantified. The pattern of solvation can influence the molecule's solubility and how it presents itself for binding to a target.
Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Illustrative Finding | Implication |
| Average RMSD | 1.5 Å | Indicates overall structural stability in solution. |
| RMSF of Side Chains | High | Suggests flexibility which may be important for binding to various targets. |
| Number of H-bonds with Water | 10-15 | Reflects the molecule's interaction with the aqueous environment and influences solubility. |
| Solvent Accessible Surface Area (SASA) | 600-700 Ų | Provides a measure of the molecule's exposure to the solvent. |
Note: These findings are illustrative. Actual values would be derived from a specific MD simulation of this compound.
Chemoinformatics Approaches for Database Mining and Analogue Design
Chemoinformatics applies computational methods to analyze chemical data, which is particularly useful for database mining and the design of new molecules. For this compound, chemoinformatics could be used to search large chemical databases for structurally similar compounds and to design novel analogues with potentially interesting properties.
Database mining would involve using the structure of this compound as a query to search databases like PubChem or ChEMBL. This could identify other known impurities with similar structural motifs or synthetic compounds that have been tested for biological activity. Such a search could reveal patterns in structure-activity relationships among related compounds.
For analogue design, chemoinformatics tools can be used to virtually modify the structure of this compound and predict the properties of the resulting new molecules. For example, different functional groups could be substituted on the phenyl or piperazine (B1678402) rings, and their predicted physicochemical properties (e.g., logP, molecular weight, polar surface area) could be calculated to assess their "drug-likeness" based on established rules like Lipinski's Rule of Five.
Table 3: Illustrative Chemoinformatic Descriptors for this compound and a Hypothetical Analogue
| Descriptor | This compound (Predicted) | Hypothetical Analogue (Predicted) |
| Molecular Weight | 848.94 g/mol | 862.97 g/mol |
| LogP | 1.2 | 1.5 |
| Number of H-bond Donors | 4 | 4 |
| Number of H-bond Acceptors | 10 | 11 |
| Polar Surface Area | 250 Ų | 260 Ų |
Note: These values are illustrative and would be calculated using chemoinformatics software.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound are publicly available, the methodology is well-established for β-lactam antibiotics. nih.govwhitesscience.com
To develop a QSAR model that could predict the potential biological activity of this compound (for instance, its binding affinity to a particular enzyme), a dataset of structurally related compounds with known activities would be required. A wide range of molecular descriptors would then be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or electronic.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would then be used to build a mathematical equation that relates a selection of these descriptors to the observed activity. Once a statistically robust model is developed and validated, it could be used to predict the activity of this compound.
A hypothetical QSPR model could be developed to predict a property like aqueous solubility. This would involve a similar process of descriptor calculation and statistical modeling, using a dataset of compounds with experimentally determined solubilities.
Table 4: Illustrative Descriptors for a Hypothetical QSAR Model for β-Lactam Activity
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Topological | Kier Shape Index (κ1) | Relates to molecular shape and size. |
| Electronic | HOMO-LUMO Gap | Influences chemical reactivity. |
| Physicochemical | LogP | Reflects lipophilicity and membrane permeability. |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information. |
Note: The selection of descriptors and their influence would be determined by the specific QSAR modeling study.
N Piperacillinyl Ampicillin As a Model Compound and Research Tool
Utility in Fundamental Studies of Beta-Lactam Chemistry and Biotransformation
The study of N-Piperacillinyl Ampicillin (B1664943) provides deep insights into the fundamental chemistry of the beta-lactam ring, the core structural motif of penicillin and related antibiotics. biomolther.org This four-membered ring is inherently strained, which accounts for its reactivity and ability to acylate and inactivate penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. nih.govnih.gov The formation of the dimeric structure of N-Piperacillinyl Ampicillin itself is a subject of chemical interest, often occurring as an impurity during the synthesis of piperacillin (B28561). researchgate.net
Research into the biotransformation of ampicillin, one of the constituent parts of this compound, reveals that it can be removed from cultures through a combination of abiotic processes, biosorption, and biotransformation. nih.gov Studies with nitrifying consortia have shown that as the initial concentration of ampicillin increases, the role of biotransformation becomes more significant. nih.gov Fungal biotransformation, particularly by high-laccase-producing fungi like Coriolopsis gallica, has also been shown to effectively degrade ampicillin. preprints.org This research into the breakdown of ampicillin provides a foundational understanding for predicting the metabolic fate of the more complex this compound dimer.
Application in Research into the Molecular Basis of Beta-Lactamase Activity
Beta-lactamases are enzymes produced by bacteria that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. nih.govplos.org These enzymes are a primary mechanism of bacterial resistance. researchgate.net this compound, being a beta-lactam compound, can be used as a substrate to study the activity and specificity of various beta-lactamases.
Beta-lactamases are broadly classified into four classes: A, B, C, and D. frontiersin.org Classes A, C, and D are serine beta-lactamases, while Class B enzymes are metallo-beta-lactamases that require zinc for their activity. researchgate.net The interaction of this compound with these different classes of enzymes can help elucidate the structural and mechanistic differences that govern their substrate profiles. For instance, the combination of piperacillin with a beta-lactamase inhibitor like tazobactam (B1681243) is effective against many, but not all, beta-lactamase-producing bacteria. researchgate.net Understanding how this compound is recognized and hydrolyzed by different beta-lactamases can inform the development of more robust antibiotic combinations.
Table 1: Classes of Beta-Lactamases and their General Characteristics
| Ambler Class | Type of β-lactamase | Preferred Substrate(s) | Representative Enzymes |
|---|---|---|---|
| A | Narrow spectrum (penicillinase) | Penicillins, early cephalosporins | TEM-1/-2, SHV-1 |
| A | Extended spectrum | Narrow and extended spectrum penicillins, cephalosporins | SHV-2, CTX-M-15 |
| A | Serine carbapenemases | All β-lactams | KPC-2, KPC-3 |
| B | Metallo-β-lactamases | β-lactams except aztreonam | IMP-1, VIM-1 |
| C | Cephalosporinases | Cephalosporins | AmpC, CYM-2 |
| D | Oxacillinases | Oxacillin/cloxacillin | OXA-1, OXA-2 |
| D | Cephalosporinases | Oxacillin/cloxacillin, cephalosporins | OXA-11, OXA-15 |
| D | Carbapenemases | Oxacillin, carbapenems | OXA-48 |
Data sourced from nih.gov
Role in the Design and Exploration of Novel Beta-Lactamase Inhibitor Concepts
The development of beta-lactamase inhibitors is a crucial strategy to overcome antibiotic resistance. mdpi.com These inhibitors are designed to bind to and inactivate beta-lactamases, thereby protecting the partner beta-lactam antibiotic from hydrolysis. frontiersin.org this compound can serve as a scaffold or a reference compound in the design of new inhibitors.
By analyzing the interactions between this compound and the active site of various beta-lactamases, researchers can identify key structural features required for binding. This information can then be used to design novel molecules that mimic these interactions but are resistant to hydrolysis, effectively acting as "suicide inhibitors." The first generation of beta-lactamase inhibitors, including clavulanic acid, sulbactam, and tazobactam, were structurally similar to beta-lactams. nih.govfrontiersin.org Newer inhibitors, such as avibactam, have a different, non-beta-lactam core but still function by forming a covalent adduct with the active site serine of the beta-lactamase. frontiersin.org The study of how this compound is processed by beta-lactamases can provide valuable data for the computational and medicinal chemists working on the next generation of these life-saving drugs.
Contribution to Understanding Intrinsic and Acquired Resistance Mechanisms at a Molecular Level
Bacterial resistance to beta-lactam antibiotics can be either intrinsic or acquired. nih.govmdpi.com Intrinsic resistance is a natural property of a bacterial species, often due to factors like reduced membrane permeability or the presence of efflux pumps. mdpi.com Acquired resistance, on the other hand, arises from genetic mutations or the horizontal transfer of resistance genes. frontiersin.org
This compound is a useful tool for dissecting these resistance mechanisms at the molecular level. For example, studies on Haemophilus influenzae strains that are resistant to ampicillin but lack beta-lactamases (BLNAR) have shown that resistance is due to alterations in penicillin-binding proteins (PBPs), specifically PBP 3a and 3b, which show decreased affinity for the antibiotic. nih.govnih.gov In such cases, piperacillin, a component of this compound, has demonstrated continued efficacy by targeting other PBPs. nih.govnih.gov
Furthermore, the acquisition of genes encoding for beta-lactamases is a major mechanism of acquired resistance. nih.gov The presence of multiple beta-lactamase genes can lead to resistance to combinations like piperacillin/tazobactam. nih.gov By studying the susceptibility of various resistant strains to this compound, researchers can gain a more nuanced understanding of the interplay between different resistance mechanisms.
Development as a Reference Standard for Impurity Profiling in Pharmaceutical Research
In the manufacturing of pharmaceuticals, maintaining the purity of the active pharmaceutical ingredient (API) is of utmost importance. Impurities can affect the safety and efficacy of a drug product. impactfactor.org this compound is recognized as a significant impurity in the synthesis of piperacillin. researchgate.netallmpus.com As such, it has been developed and characterized as a reference standard. pharmaffiliates.comlgcstandards.com
Reference standards are highly purified compounds used for analytical purposes, such as identifying and quantifying impurities in a drug substance. bebpa.org The availability of a well-characterized this compound reference standard allows pharmaceutical manufacturers to develop and validate analytical methods to control the levels of this impurity in their piperacillin products. This ensures that the final drug product meets the stringent purity requirements set by regulatory agencies.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (2S,5R,6R)-6-[[(2R)-2-[[[(2S,5R,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimet |
| Molecular Formula | C39H44N8O10S2 |
| Molecular Weight | 848.94 g/mol |
| CAS Number | 65772-67-0 |
Data sourced from allmpus.com
Q & A
Q. How can the FINER criteria improve hypothesis formulation for studies on this compound's synergistic combinations?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, test synergy with β-lactamase inhibitors (e.g., sulbactam) using checkerboard assays. Ensure feasibility by piloting with 3–5 bacterial isolates before large-scale screening. Justify novelty through literature reviews in MEDLINE/SciFinder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
